Ethyl 5-diethoxyphosphorylpentanoate
Overview
Description
Ethyl 5-diethoxyphosphorylpentanoate is a chemical compound that belongs to the class of organophosphates. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 285.28 g/mol. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-diethoxyphosphorylpentanoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of diethyl phosphite with a suitable alkyl halide, followed by esterification with an appropriate alcohol . The reaction conditions typically include the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as distillation and crystallization may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-diethoxyphosphorylpentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Substituted phosphonate derivatives.
Scientific Research Applications
Ethyl 5-diethoxyphosphorylpentanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-diethoxyphosphorylpentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphorylation reactions, leading to the formation of phosphorylated intermediates . These intermediates can then participate in various biochemical pathways, affecting cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
Ethyl 5-diethoxyphosphorylpentanoate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Diethyl phosphite: A phosphonate compound used in organic synthesis.
Uniqueness
This compound is unique due to its combination of ester and phosphonate functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
ethyl 5-diethoxyphosphorylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O5P/c1-4-14-11(12)9-7-8-10-17(13,15-5-2)16-6-3/h4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDJSZHTNJUBIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378657 | |
Record name | Ethyl 5-diethoxyphosphorylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2323-74-2 | |
Record name | Ethyl 5-diethoxyphosphorylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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